(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone
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Overview
Description
“(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is closely associated with the field of ubiquitin-specific peptidase 28 (USP28) inhibitors . USP28 is a promising therapeutic target for cancer therapy .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone”, has been reported . The synthesis involves several steps and requires specific reagents and conditions .Molecular Structure Analysis
The molecular structure of “(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone” is complex, with a triazolo[4,5-d]pyrimidine core . Docking studies have been performed to rationalize the potency of this compound .Scientific Research Applications
Drug Discovery
The compound belongs to the 1,2,3-triazoles class, which has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles, the class to which this compound belongs, are used extensively in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
1,2,3-triazoles have been used in polymer chemistry due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment (4.8–5.6 Debye) and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their ability to make specific interactions with different target receptors .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging , a technique used to visualize cellular components.
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, a class to which this compound belongs, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core are known to have broad applications in drug discovery . They have been used in the development of various drugs, including anticonvulsants, antibiotics, and anticancer drugs .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Result of Action
1,2,3-triazoles have been found to exhibit various biological activities, including antiproliferative activity .
properties
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-21-14-13(19-20-21)15(18-11-17-14)22-7-9-23(10-8-22)16(24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPFPWPRJPMFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone |
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